Cas no 54166-96-0 (methyl 2-amino-6-methoxy-benzoate)

methyl 2-amino-6-methoxy-benzoate structure
54166-96-0 structure
Product name:methyl 2-amino-6-methoxy-benzoate
CAS No:54166-96-0
MF:C9H11NO3
MW:181.18854
MDL:MFCD16036887
CID:355242
PubChem ID:12318577

methyl 2-amino-6-methoxy-benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-6-methoxybenzoate
    • 2-amino-6-methoxybenzoic acid methyl ester
    • 2-Amino-6-methoxy-benzoic acid methyl ester
    • Benzoic acid, 2-amino-6-methoxy-, methyl ester
    • methyl 2-amino-6-methoxy-benzoate
    • CS-0038457
    • SCHEMBL1129317
    • EN300-5249942
    • AC-33907
    • DTXSID20488129
    • AKOS017516056
    • METHYL2-AMINO-6-METHOXYBENZOATE
    • 6-methoxyanthranilic acid methyl ester
    • 54166-96-0
    • AS-61011
    • ZSQWDVCEAXGVIK-UHFFFAOYSA-N
    • SY033034
    • SB37589
    • MFCD16036887
    • Z1255381239
    • W11056
    • DB-220977
    • MDL: MFCD16036887
    • Inchi: InChI=1S/C9H11NO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,10H2,1-2H3
    • InChI Key: ZSQWDVCEAXGVIK-UHFFFAOYSA-N
    • SMILES: COC1=CC=CC(=C1C(=O)OC)N

Computed Properties

  • Exact Mass: 181.07393
  • Monoisotopic Mass: 181.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 61.55

methyl 2-amino-6-methoxy-benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1129911-5g
2-Amino-6-methoxy-benzoic acid methyl ester
54166-96-0 95%
5g
$1745 2024-07-28
TRC
M223675-100mg
Methyl 2-Amino-6-methoxybenzoate
54166-96-0
100mg
$ 275.00 2022-06-04
eNovation Chemicals LLC
Y1043769-1g
methyl 2-amino-6-methoxybenzoate
54166-96-0 95%
1g
$155 2024-06-07
TRC
M223675-50mg
Methyl 2-Amino-6-methoxybenzoate
54166-96-0
50mg
$ 185.00 2022-06-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2304-5G
methyl 2-amino-6-methoxy-benzoate
54166-96-0 95%
5g
¥3999.00 2023-04-27
Alichem
A015008440-1g
Methyl 2-amino-6-methoxybenzoate
54166-96-0 97%
1g
$1549.60 2023-09-01
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2304-100MG
methyl 2-amino-6-methoxy-benzoate
54166-96-0 95%
100mg
¥145.00 2023-04-27
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT2304-250MG
methyl 2-amino-6-methoxy-benzoate
54166-96-0 95%
250mg
¥264.00 2023-04-27
Enamine
EN300-5249942-0.1g
methyl 2-amino-6-methoxybenzoate
54166-96-0 95%
0.1g
$105.0 2023-05-26
Enamine
EN300-5249942-5.0g
methyl 2-amino-6-methoxybenzoate
54166-96-0 95%
5g
$1226.0 2023-05-26

methyl 2-amino-6-methoxy-benzoate Related Literature

  • 1. Synthesis of some methoxy- and hydroxy-phenazine-1-carboxylic acids
    Philip K. Brooke,S. Richard Challand,Michael E. Flood,Richard B. Herbert,Frederick G. Holliman,P. Nicholas Ibberson J. Chem. Soc. Perkin Trans. 1 1976 2248

Additional information on methyl 2-amino-6-methoxy-benzoate

Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research

Methyl 2-amino-6-methoxybenzoate, a compound with the chemical formula C₈H₉NO₃, is a derivative of benzoic acid that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound is characterized by its methyl 2-amino-6-methoxybenzoate structure, which imparts unique chemical properties making it a valuable intermediate in the synthesis of various biologically active molecules. With a CAS number of 54166-96-0, this compound has been extensively studied for its potential applications in drug development and therapeutic interventions.

The methyl 2-amino-6-methoxybenzoate moiety is particularly interesting due to its ability to participate in various chemical reactions, including condensation, esterification, and coupling reactions. These reactions are fundamental in the synthesis of complex organic molecules, making this compound a versatile tool in medicinal chemistry. Recent advancements in synthetic methodologies have further enhanced the utility of methyl 2-amino-6-methoxybenzoate in the preparation of novel pharmacophores.

In the realm of pharmaceutical research, methyl 2-amino-6-methoxybenzoate has been explored for its potential role in the development of anti-inflammatory and analgesic agents. The presence of both amino and methoxy functional groups provides a rich scaffold for further derivatization, allowing researchers to fine-tune the pharmacological properties of the resulting compounds. Studies have shown that derivatives of this compound exhibit promising activities against various inflammatory pathways, making them attractive candidates for further clinical investigation.

Moreover, the methyl 2-amino-6-methoxybenzoate structure has been utilized in the synthesis of bioactive molecules targeting neurological disorders. The benzoate core is known to interact with specific neurotransmitter systems, which has led to its incorporation into experimental therapies for conditions such as Alzheimer's disease and Parkinson's disease. Recent research has highlighted the potential of methyl 2-amino-6-methoxybenzoate derivatives as modulators of glutamate receptor activity, suggesting their therapeutic relevance in managing neurodegenerative conditions.

The chemical properties of methyl 2-amino-6-methoxybenzoate also make it a valuable component in materials science and industrial applications. Its ability to form stable complexes with metal ions has been exploited in the development of metal-organic frameworks (MOFs), which have applications ranging from gas storage to catalysis. The methyl 2-amino-6-methoxybenzoate group can act as a ligand, facilitating the design of highly selective and efficient catalysts for various organic transformations.

Recent studies have also explored the role of methyl 2-amino-6-methoxybenzoate in environmental chemistry. Its derivatives have been found to exhibit photostability and resistance to degradation under various environmental conditions, making them suitable for use in persistent organic pollutants (POPs) remediation. The compound's ability to interact with environmental contaminants suggests its potential as a tool in developing advanced oxidation processes (AOPs) for water treatment.

In conclusion, Methyl 2-amino-6-methoxybenzoate (CAS No. 54166-96-0) is a multifaceted compound with significant implications across multiple domains of chemical and pharmaceutical research. Its unique structural features enable its use as a versatile intermediate in synthetic chemistry, a precursor for biologically active molecules, and a component in advanced materials and environmental technologies. As research continues to uncover new applications for this compound, its importance in modern science is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:54166-96-0)methyl 2-amino-6-methoxy-benzoate
A904770
Purity:99%
Quantity:5g
Price ($):503.0